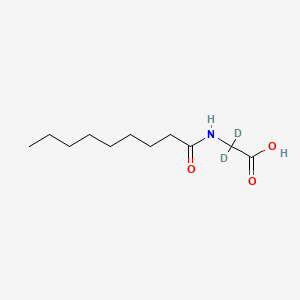
N-Nonanoylglycine-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Nonanoylglycine-d2 is a deuterated analog of N-Nonanoylglycine, where two hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a stable isotope-labeled compound. It is often employed in studies involving metabolic pathways and pharmacokinetics due to its stability and traceability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Nonanoylglycine-d2 typically involves the incorporation of deuterium into N-Nonanoylglycine. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in N-Nonanoylglycine with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Reagents: The use of deuterated reagents in the synthesis process ensures the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the deuterium atoms and to avoid contamination .
化学反应分析
Types of Reactions
N-Nonanoylglycine-d2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学研究应用
N-Nonanoylglycine-d2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Employed in studies of fatty acid metabolism and related disorders.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Utilized in the development of new drugs and therapeutic agents
作用机制
The mechanism of action of N-Nonanoylglycine-d2 involves its incorporation into metabolic pathways where it acts as a stable isotope tracer. This allows researchers to track its movement and transformation within biological systems. The deuterium atoms provide a distinct mass difference, making it easier to detect and quantify using mass spectrometry .
相似化合物的比较
Similar Compounds
N-Nonanoylglycine: The non-deuterated analog of N-Nonanoylglycine-d2.
N-Decanoylglycine: Another acylglycine with a C-10 fatty acid group.
N-Octanoylglycine: An acylglycine with a C-8 fatty acid group
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and traceability. This makes it particularly valuable in research applications where precise tracking and quantification are required .
属性
分子式 |
C11H21NO3 |
|---|---|
分子量 |
217.30 g/mol |
IUPAC 名称 |
2,2-dideuterio-2-(nonanoylamino)acetic acid |
InChI |
InChI=1S/C11H21NO3/c1-2-3-4-5-6-7-8-10(13)12-9-11(14)15/h2-9H2,1H3,(H,12,13)(H,14,15)/i9D2 |
InChI 键 |
JXDFEUKNHBHUCP-KNXIQCGSSA-N |
手性 SMILES |
[2H]C([2H])(C(=O)O)NC(=O)CCCCCCCC |
规范 SMILES |
CCCCCCCCC(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


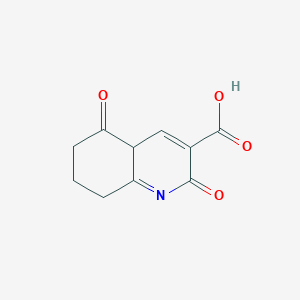
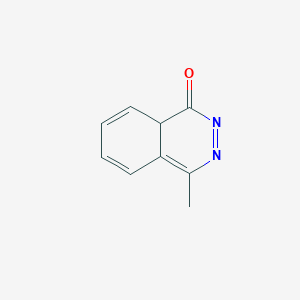

![(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B12362527.png)
![2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)-](/img/structure/B12362535.png)
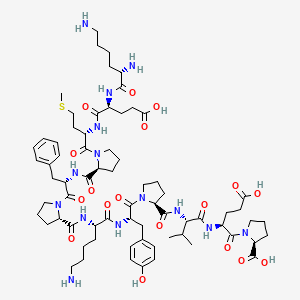
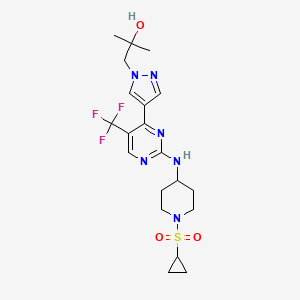
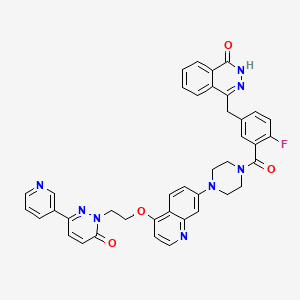
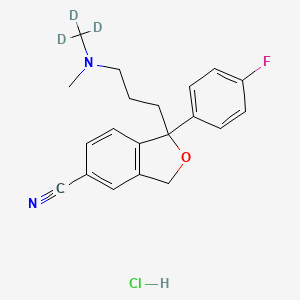
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12362573.png)
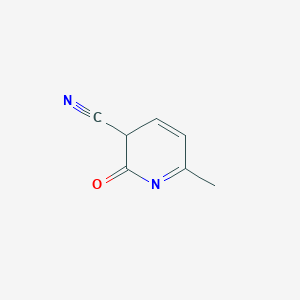
![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(2-propenyl) ester](/img/structure/B12362593.png)

![1,2-Pyrrolidinedicarboxylic acid, 2-[(2-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12362608.png)
